5,7,12,14-Pentacenetetrone
Overview
Description
5,7,12,14-Pentacenetetrone is an organic compound with the molecular formula C22H10O4 . It is a type of quinone-based material, which undergoes a two-electron redox reaction .
Synthesis Analysis
Pentacene-5,7,12,14-tetraone has been subjected to selective olefination and cross-coupling reactions to yield a new class of pentacene-based π-conjugated systems . These systems are functionalized with geminal enediyne and 1,3-dithiole groups .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C22H10O4/c23-19-11-5-1-2-6-12 (11)20 (24)16-10-18-17 (9-15 (16)19)21 (25)13-7-3-4-8-14 (13)22 (18)26/h1-10H
. Chemical Reactions Analysis
The performance of this compound as an organic active material for rechargeable lithium batteries was investigated . A positive-electrode incorporating this compound showed an initial discharge capacity of more than 300 mAh/g(PT) with an average voltage of 2.1 V vs. Li+/Li . This corresponds to a four-electron redox behavior .Scientific Research Applications
Supercapacitors
PT, a polycyclic quinone derivative rich in carbonyl groups, has been explored as a novel organic electrode material for supercapacitors. It is noted for its strong π–π interactions due to its flat, conjugated system. When fixed on conductive reduced graphene oxide (rGO) through π–π interaction, PT@rGO hydrogel forms, enhancing electrochemical performance by reducing charge transfer resistance and promoting the Faraday reaction. This composite structure allows for a significant improvement in specific capacitance and rate capability, demonstrating the potential of PT in energy storage applications (Hou et al., 2021).
Rechargeable Lithium Batteries
Research has shown PT's effectiveness as an active material in rechargeable lithium batteries, where it exhibited good cycle-life performance. Positive electrodes incorporating PT maintained approximately 80% of their initial capacity even after 100 cycles, highlighting PT's potential for enhancing the durability and efficiency of lithium batteries (Yao et al., 2012).
Organic Thin-Film Transistors (OTFTs)
In the realm of organic electronics, PT derivatives have been synthesized to investigate their potential in OTFT applications. The introduction of aryl substituents on the pentacene backbone aims to address the challenges of oxygen sensitivity and low solubility that limit pentacene's practical use in OTFTs. Through this modification, derivatives like 5,7,12,14-tetraaryl-substituted pentacenes have been prepared, offering insights into the structural and electronic properties beneficial for semiconducting applications (Vets et al., 2006).
Molecular Electronics and Sensor Applications
PT derivatives also play a significant role in molecular electronics and sensor applications. For instance, their aggregation-induced emission enhancement (AIEE) attributes make them suitable for the detection of nitroaromatic compounds, offering a cost-effective approach for the trace detection of nitroaromatic explosives (Kaur et al., 2014).
Mechanism of Action
Target of Action
The primary target of 5,7,12,14-Pentacenetetrone is the lithium-ion battery . It serves as an organic active material in the battery, contributing to its high capacity .
Mode of Action
This compound interacts with its target through a reversible interaction with 1-butyl-1-methylpyrrolidinium cations in an organic dual-ion battery . This interaction contributes to the battery’s high discharge capacity .
Biochemical Pathways
The weak π-π stacked layers of the this compound molecules render a flexible and robust structure suitable for lithium-ion storage . The channels within the this compound crystal provide efficient pathways for fast ionic diffusion .
Result of Action
The result of this compound’s action in a lithium-ion battery is a high discharge capacity of more than 300 mAh/g (PT) with an average voltage of 2.1 V vs. Li+/Li . It also contributes to a low self-discharge rate and superior capacity retention .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of strong oxidizing agents . It decomposes under high temperatures and in the presence of strong oxidizing agents . Therefore, it should be stored in a dry environment at room temperature .
Safety and Hazards
5,7,12,14-Pentacenetetrone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The use of 5,7,12,14-Pentacenetetrone in rechargeable lithium batteries is a promising area of research . The compound’s high discharge capacity and average voltage make it an attractive candidate for future development . Additionally, the compound’s potential in the creation of new pentacene-based π-conjugated systems through selective olefination and cross-coupling reactions is another exciting avenue for future exploration .
Properties
IUPAC Name |
pentacene-5,7,12,14-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGOBWHTVNKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178626 | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23912-79-0 | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023912790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7,12,14-Pentacenetetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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